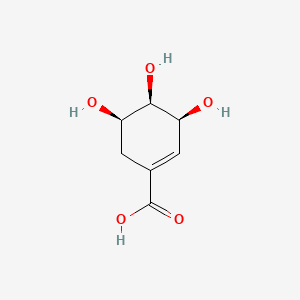![molecular formula C23H28N8 B13405969 4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline CAS No. 805238-87-3](/img/structure/B13405969.png)
4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline is a complex organic compound featuring a triazine core substituted with pyrazolyl groups and an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3,5-dimethylpyrazole with cyanuric chloride to form the triazine core, followed by substitution with N,N-diethylaniline under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to handle the multi-step synthesis. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazolyl and aniline groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways . The pyrazolyl and aniline groups may also interact with biological receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane: Similar structure but lacks the triazine core.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Contains a pyrazole ring but different substituents and functional groups.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine: Similar pyrazolyl groups but different core structure.
Uniqueness
4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline is unique due to its combination of a triazine core with pyrazolyl and aniline groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Número CAS |
805238-87-3 |
|---|---|
Fórmula molecular |
C23H28N8 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
4-[4,6-bis(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C23H28N8/c1-7-29(8-2)20-11-9-19(10-12-20)21-24-22(30-17(5)13-15(3)27-30)26-23(25-21)31-18(6)14-16(4)28-31/h9-14H,7-8H2,1-6H3 |
Clave InChI |
JERHCAZKZXMKMU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N4C(=CC(=N4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)

![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)




![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)

![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
![(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate](/img/structure/B13405963.png)


![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)
